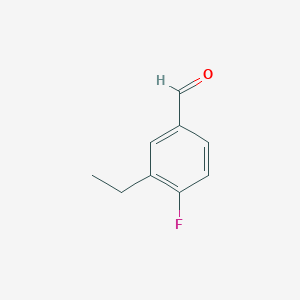

3-Ethyl-4-fluorobenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBLJWTWNTDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447555 | |

| Record name | 3-ethyl-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370867-69-9 | |

| Record name | 3-ethyl-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 Ethyl 4 Fluorobenzaldehyde and Its Aromatic Derivatives

Direct Synthetic Routes and Transformational Approaches for 3-Ethyl-4-fluorobenzaldehyde

The synthesis of this compound can be approached in two primary ways: by introducing the necessary substituents onto a pre-existing aromatic ring or by converting a functional group on a molecule that already contains the desired 3-ethyl-4-fluoro-phenyl core.

Introduction of the Ethyl Moiety onto Fluorinated Benzaldehyde (B42025) Scaffolds

A plausible direct route to this compound involves the introduction of an ethyl group onto a 4-fluorobenzaldehyde (B137897) scaffold via an electrophilic aromatic substitution reaction, such as Friedel-Crafts alkylation. In this approach, 4-fluorobenzaldehyde would be treated with an ethylating agent, like ethyl halide (e.g., ethyl bromide) or ethylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃).

The orientation of the incoming ethyl group is dictated by the directing effects of the substituents already present on the aromatic ring. The fluorine atom at position 4 is an ortho-, para-director, while the aldehyde (formyl) group at position 1 is a meta-director. Both substituents deactivate the ring towards electrophilic attack, but the activating, ortho-directing effect of the fluorine atom would preferentially direct the incoming ethyl electrophile to the positions ortho to it, which are positions 3 and 5. The formyl group's meta-directing effect also points to positions 3 and 5. Therefore, the reaction is expected to yield the desired this compound, although a mixture with the 5-ethyl isomer could also be formed.

Challenges in Direct Ethylation:

Catalyst Choice: The Lewis acid catalyst can complex with the carbonyl oxygen of the aldehyde, further deactivating the ring.

Polyalkylation: The newly introduced ethyl group is itself an activating group, which can lead to the introduction of additional ethyl groups on the aromatic ring.

Reaction Conditions: Careful control of temperature and stoichiometry is necessary to optimize for mono-alkylation and minimize side products.

Functional Group Interconversions Involving the Benzaldehyde Moiety

Functional group interconversion (FGI) represents a powerful and often more controlled strategy for synthesizing this compound. nih.gov This approach begins with a precursor molecule that already possesses the 3-ethyl-4-fluorophenyl core, and the final step is the conversion of a different functional group into the aldehyde.

A highly effective FGI route is the oxidation of the corresponding primary alcohol, (3-ethyl-4-fluorophenyl)methanol. This precursor alcohol can be oxidized to the aldehyde using a variety of modern oxidizing agents. The choice of reagent is crucial to prevent over-oxidation to the carboxylic acid. nih.gov

Common Oxidation Reagents for Primary Alcohols:

Pyridinium chlorochromate (PCC): A mild oxidant that reliably stops the oxidation at the aldehyde stage.

Dess-Martin Periodinane (DMP): Another mild and selective reagent for converting primary alcohols to aldehydes, operating under neutral conditions.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, offering high yields and chemoselectivity. wikipedia.org

TEMPO-catalyzed oxidation: Utilizes a stable nitroxyl (B88944) radical catalyst with a stoichiometric oxidant like sodium hypochlorite, providing a green and efficient method. wikipedia.org

Another viable FGI pathway involves the reduction of a suitable carboxylic acid derivative, such as 3-ethyl-4-fluorobenzoic acid or its corresponding acyl chloride or ester. The direct reduction of a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the primary alcohol. However, specific methods have been developed for this transformation. For instance, esters can be reduced to aldehydes at low temperatures using one equivalent of Diisobutylaluminium hydride (DIBAL-H). wikipedia.org Similarly, acyl chlorides can be converted to aldehydes via the Rosenmund reduction, which uses catalytic palladium on barium sulfate (B86663) with hydrogen gas. researchgate.net

Advanced Organic Synthesis Techniques Employing Fluorinated Benzaldehydes as Building Blocks

Substituted fluorinated benzaldehydes, including this compound, are valuable electrophilic partners in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility is particularly evident in multi-component reactions that rapidly build molecular complexity to generate heterocyclic scaffolds of significant interest in medicinal chemistry.

Multi-Component Condensation Reactions for Heterocyclic Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. unair.ac.id These reactions are prized for their atom economy, operational simplicity, and ability to quickly generate libraries of structurally diverse compounds.

The Biginelli reaction is a classic acid-catalyzed three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. wikipedia.orgtaylorandfrancis.com In this reaction, an aromatic aldehyde, a β-dicarbonyl compound (most commonly ethyl acetoacetate), and urea (B33335) or thiourea (B124793) are combined. nih.govkashanu.ac.ir this compound serves as the aldehyde component, providing the substituted phenyl group at the C4 position of the resulting heterocyclic ring.

The reaction mechanism is understood to begin with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. illinois.edu This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration, yields the final DHPM product. youtube.com The use of fluorinated benzaldehydes in this reaction is well-established for creating libraries of potential therapeutic agents. beilstein-journals.orgaip.org

| Reactant 1 (Aldehyde) | Reactant 2 (β-Dicarbonyl) | Reactant 3 | Catalyst | Expected Product Structure |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea | Acid (e.g., HCl, Lewis Acid) | 4-(3-Ethyl-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| This compound | Ethyl acetoacetate | Thiourea | Acid (e.g., HCl, Lewis Acid) | 4-(3-Ethyl-4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| This compound | Acetylacetone | Urea | Acid (e.g., HCl, Lewis Acid) | 5-Acetyl-4-(3-ethyl-4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. tue.nl In this context, this compound acts as the electrophilic carbonyl component.

The "active methylene" compound is a key reactant characterized by a CH₂ group flanked by two electron-withdrawing groups (Z), such as nitriles (CN), esters (COOR), or ketones (COR). wikipedia.org These groups increase the acidity of the methylene protons, facilitating deprotonation by the base to form a stabilized carbanion (enolate), which then attacks the aldehyde. researchgate.net

| Aldehyde | Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|---|

| This compound | Malononitrile | Piperidine | 2-(3-Ethyl-4-fluorobenzylidene)malononitrile |

| This compound | Diethyl malonate | Piperidine | Diethyl 2-(3-ethyl-4-fluorobenzylidene)malonate |

| This compound | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(3-ethyl-4-fluorophenyl)acrylate |

A particularly interesting synthetic pathway emerges when using fluorinated benzaldehydes in these reactions. The product of the Knoevenagel condensation contains a carbon-carbon double bond conjugated to the fluorine-substituted aromatic ring. This conjugation, combined with the strong electron-withdrawing nature of the newly formed side chain, further activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Research has shown that for substrates like 4-fluorobenzaldehyde, the initial Knoevenagel condensation can be followed by a nucleophilic attack on the C4 position, displacing the fluoride (B91410) ion. mdpi.com This allows for three-component reactions where the aldehyde, an active methylene compound, and a nucleophile (like a secondary amine) are combined in one pot to produce highly substituted aromatic products. mdpi.com This sequential Knoevenagel condensation/SNAr reaction highlights the advanced synthetic utility of fluorinated benzaldehydes.

Synthesis of Chalcone (B49325) Derivatives via Condensation Reactions

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are significant precursors for flavonoids and isoflavonoids. nih.gov The primary method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation. sapub.orgwikipedia.org This base-catalyzed reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens, such as this compound, with a ketone, typically an acetophenone (B1666503) derivative. wikipedia.org

The reaction is generally performed in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent such as ethanol (B145695). sapub.orgnih.gov The base deprotonates the α-carbon of the ketone, generating an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. nih.govscispace.com The reaction progress is often monitored by thin-layer chromatography (TLC). sapub.org

The general scheme for this reaction is as follows:

This compound + Substituted Acetophenone --(Base, e.g., NaOH)--> (E)-1-(Substituted-phenyl)-3-(3-ethyl-4-fluorophenyl)prop-2-en-1-one

Detailed research has demonstrated that modifications to the acetophenone ring allow for the creation of a library of chalcone derivatives with varied electronic and steric properties.

| Reactant A | Reactant B | Product Name | Typical Yield (%) |

| This compound | Acetophenone | (E)-1-phenyl-3-(3-ethyl-4-fluorophenyl)prop-2-en-1-one | >75 |

| This compound | 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(3-ethyl-4-fluorophenyl)prop-2-en-1-one | 75-90 |

| This compound | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-ethyl-4-fluorophenyl)prop-2-en-1-one | 70-85 |

| This compound | 4'-Nitroacetophenone | (E)-1-(4-nitrophenyl)-3-(3-ethyl-4-fluorophenyl)prop-2-en-1-one | >70 |

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov The reaction of this compound with various primary amines yields a corresponding series of N-substituted imines.

This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the primary amine in a suitable solvent, such as ethanol or methanol. researchgate.netjsscacs.edu.in Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the dehydration of the intermediate hemiaminal. researchgate.net The formation of the stable C=N double bond drives the reaction to completion.

The general reaction is:

This compound + R-NH₂ --(Solvent, cat. Acid)--> (E)-N-(3-Ethyl-4-fluorobenzylidene)-R-amine

The versatility of this reaction allows for the incorporation of a wide range of functional groups into the final Schiff base structure, depending on the choice of the primary amine.

| Reactant A | Reactant B | Product Name |

| This compound | Aniline | (E)-N-(3-Ethyl-4-fluorobenzylidene)aniline |

| This compound | 4-Methoxyaniline | (E)-N-(3-Ethyl-4-fluorobenzylidene)-4-methoxyaniline |

| This compound | 4-Chloroaniline | (E)-N-(3-Ethyl-4-fluorobenzylidene)-4-chloroaniline |

| This compound | Benzylamine | (E)-N-(3-Ethyl-4-fluorobenzylidene)-1-phenylmethanamine |

Derivatization for Thiazolidinone and Thiadiazole Structures

The derivatives of this compound, particularly Schiff bases, serve as key intermediates for the synthesis of more complex heterocyclic structures like thiazolidinones and thiadiazoles.

Thiazolidinones: 4-Thiazolidinones are synthesized via the cyclocondensation of Schiff bases with α-mercaptocarboxylic acids, most commonly thioglycolic acid (mercaptoacetic acid). nih.govhilarispublisher.com In a typical procedure, the Schiff base derived from this compound is reacted with thioglycolic acid in a solvent like dry benzene (B151609) or dimethylformamide (DMF), often with a dehydrating agent or under conditions that allow for the removal of water. hilarispublisher.comuokerbala.edu.iq This reaction results in the formation of a five-membered thiazolidinone ring.

The general scheme is a two-step process starting from the aldehyde:

Aldehyde + R-NH₂ → Schiff Base

Schiff Base + Mercaptoacetic Acid → 2-(3-Ethyl-4-fluorophenyl)-3-substituted-thiazolidin-4-one

| Schiff Base Precursor | Product Name |

| (E)-N-(3-Ethyl-4-fluorobenzylidene)aniline | 2-(3-Ethyl-4-fluorophenyl)-3-phenylthiazolidin-4-one |

| (E)-N-(3-Ethyl-4-fluorobenzylidene)-4-chloroaniline | 3-(4-chlorophenyl)-2-(3-Ethyl-4-fluorophenyl)thiazolidin-4-one |

| (E)-N-(3-Ethyl-4-fluorobenzylidene)-4-methoxyaniline | 2-(3-Ethyl-4-fluorophenyl)-3-(4-methoxyphenyl)thiazolidin-4-one |

Thiadiazoles: 1,3,4-Thiadiazole derivatives are commonly synthesized from thiosemicarbazide (B42300) and its derivatives. nih.govsbq.org.br The synthesis begins with the condensation of this compound with thiosemicarbazide to form this compound thiosemicarbazone. This intermediate can then be cyclized to form a 2-amino-5-substituted-1,3,4-thiadiazole derivative. sbq.org.br The cyclization is an oxidative process often carried out using reagents like phosphoric oxychloride or concentrated sulfuric acid. nanobioletters.comjocpr.comrsc.org

The reaction pathway is as follows:

this compound + Thiosemicarbazide → 2-((3-Ethyl-4-fluorophenyl)methylene)hydrazine-1-carbothioamide

Intermediate → 5-(3-Ethyl-4-fluorophenyl)-1,3,4-thiadiazol-2-amine

| Intermediate | Cyclizing Agent | Product Name |

| 2-((3-Ethyl-4-fluorophenyl)methylene)hydrazine-1-carbothioamide | POCl₃ | 5-(3-Ethyl-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

| 2-((3-Ethyl-4-fluorophenyl)methylene)hydrazine-1-carbothioamide | Conc. H₂SO₄ | 5-(3-Ethyl-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |

Chemoenzymatic Synthesis of Optically Active Cyanohydrin Enantiomers

Optically active cyanohydrins are valuable chiral building blocks in organic synthesis, serving as precursors to α-hydroxy acids and β-amino alcohols. mdma.ch The chemoenzymatic synthesis of cyanohydrins from aldehydes involves the enantioselective addition of hydrogen cyanide (HCN) catalyzed by hydroxynitrile lyase (HNL) enzymes. chimia.chuni-stuttgart.de

This biocatalytic approach offers high enantioselectivity under mild reaction conditions. d-nb.info Depending on the source of the HNL, either the (R)- or (S)-enantiomer of the cyanohydrin can be selectively produced. chimia.ch For example, (R)-oxynitrilase from almonds (Prunus amygdalus) catalyzes the formation of (R)-cyanohydrins, while (S)-oxynitrilase from sources like cassava (Manihot esculenta) yields (S)-cyanohydrins. chimia.chekb.eg The reaction is typically performed in an organic solvent or a biphasic system to suppress the non-enzymatic, racemic background reaction. chimia.ch

For this compound, the reaction would be: this compound + HCN --(HNL Enzyme)--> (R)- or (S)-2-(3-Ethyl-4-fluorophenyl)-2-hydroxyacetonitrile

| Enzyme Catalyst | Product | Enantiomeric Excess (e.e.) |

| (R)-PaHNL (from almonds) | (R)-2-(3-Ethyl-4-fluorophenyl)-2-hydroxyacetonitrile | >99% |

| (S)-MeHNL (from cassava) | (S)-2-(3-Ethyl-4-fluorophenyl)-2-hydroxyacetonitrile | High |

Green Chemistry Principles and Sustainable Synthetic Methodologies for Fluorinated Benzaldehydes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorinated benzaldehydes and their derivatives to enhance efficiency, reduce waste, and minimize environmental impact. ucl.ac.uk Key strategies include the use of alternative energy sources like ultrasound and the implementation of solvent-free and catalytic reaction conditions.

Application of Sonochemical Methods for Enhanced Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. iosrjournals.orgsemanticscholar.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. iosrjournals.org This effect can dramatically accelerate reaction rates, improve yields, and reduce reaction times. nih.gov

In the context of synthesizing derivatives from fluorinated benzaldehydes, sonochemical methods have been successfully applied to condensation reactions. For instance, the ultrasound-assisted synthesis of chalcones can lead to significantly higher yields in shorter time frames compared to conventional stirring methods. researchgate.net This enhanced efficiency reduces energy consumption and the need for prolonged heating. A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) also utilizes ultrasonic waves to drive the reaction. google.com

| Reaction Type | Conventional Method (Time) | Sonochemical Method (Time) | Yield Improvement |

| Chalcone Synthesis | 4-8 hours | 10-30 minutes | Significant |

| Schiff Base Formation | 2-6 hours | 15-60 minutes | Moderate to Significant |

Solvent-Free and Catalytic Reaction Conditions

Eliminating volatile organic solvents and utilizing efficient, reusable catalysts are cornerstones of green synthetic chemistry. arabjchem.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, or "neat," minimizes waste and avoids the environmental and health hazards associated with many organic solvents. sapub.org The Claisen-Schmidt condensation for chalcone synthesis, for example, can be effectively performed by grinding the solid reactants (aldehyde and ketone) with a solid base catalyst like NaOH, completely eliminating the need for a solvent. sapub.orgrjlbpcs.com Similarly, one-pot, solvent-free syntheses of 1,3-thiazolidin-4-ones have been reported using catalysts like ammonium persulfate at elevated temperatures. nih.gov These methods often lead to high yields and simplify product purification. nih.gov

Catalytic Conditions: The use of catalysts is preferred over stoichiometric reagents as they are required in smaller amounts and can often be recovered and reused. For the synthesis of fluorinated benzaldehyde derivatives, a variety of catalysts have been explored. Lewis acids (e.g., BF₃·OEt₂) and solid-supported acid catalysts have been employed for Claisen-Schmidt condensations. sapub.orgnih.gov In the synthesis of thiazolidinones, ionic liquids such as [Et₃NH][HSO₄] have been used as recyclable catalysts, providing high yields over multiple cycles. nih.gov These catalytic approaches not only improve the atom economy of the reactions but also contribute to more sustainable chemical processes. sapub.orgnih.gov

Utilization of Ionic Liquids as Catalysts and Solvents

The adoption of ionic liquids (ILs) in the synthesis of aromatic aldehydes, including derivatives of this compound, marks a significant advancement in green chemistry. jchemlett.com Ionic liquids are salts with low melting points (typically below 100 °C) composed of organic cations and organic or inorganic anions. researchgate.net Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents (VOCs). researchgate.netscispace.com A key advantage of ILs is their potential to be "task-specific," meaning their structure can be designed to serve a dual role as both a solvent and a catalyst for specific chemical transformations. jchemlett.comresearchgate.net

In the context of synthesizing substituted benzaldehydes, ionic liquids can facilitate reactions such as formylation, hydrogenation, and oxidation. Their catalytic activity often stems from their inherent Brønsted or Lewis acidity, which can be modulated by selecting appropriate cation and anion pairs. researchgate.netresearchgate.net For instance, SO3H-functionalized ionic liquids have demonstrated high efficiency in acid-catalyzed reactions, offering a non-volatile and non-corrosive alternative to conventional acids. ionike.com

Research has shown the effectiveness of supported ionic liquid phase (SILP) systems in the hydrogenation of aldehydes. researchgate.net In a SILP system, a thin layer of an ionic liquid containing a dissolved catalyst is coated onto a solid support material. mdpi.com This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the advantages of heterogeneous catalysis (easy catalyst separation and recycling). mdpi.comrsc.org One study detailed the application of SILP catalysts in the hydrogenation of 4-fluorobenzaldehyde, a compound structurally related to this compound. mdpi.com The use of an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) with a rhodium catalyst resulted in high conversion rates (up to 99%) and enhanced catalyst stability. mdpi.com

The choice of ionic liquid can significantly influence reaction outcomes. Imidazolium-based ionic liquids are widely employed due to their versatility. researchgate.net For example, 1-n-butyl-3-methylimidazolium ([BMIM]) salts, such as [BMIM][PF6] and [BMIM][BF4], have been used as media for various transition-metal-mediated catalytic reactions. scispace.comionike.com The ability of ILs to dissolve organometallic compounds makes them suitable for reactions like hydroformylation and carbonylation, which are fundamental processes for introducing aldehyde functionalities. scispace.comionike.com

The following table summarizes findings from studies on aldehyde synthesis where ionic liquids were employed as catalysts and/or solvents, illustrating the reaction conditions and outcomes.

| Substrate | Reaction Type | Catalyst System | Ionic Liquid | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Hydrogenation | Rhodium Complex | [EMIM][NTf2] on silica | Not Specified | >99 (Conversion) | mdpi.com |

| Benzaldehyde | Biginelli Reaction | Ionic Liquid as Catalyst | [BMIM][BF4] | 100 | 95 | ionike.com |

| Benzaldehyde | Biginelli Reaction | Ionic Liquid as Catalyst | [BMIM][PF6] | 100 | 98 | ionike.com |

| Various Aldehydes & Amines | Mannich Reaction | Ionic Liquid as Catalyst | [Hmim]+Tfa− | 25 | High Yields | researchgate.net |

| 1-Octene | Hydroformylation | Platinum Complex | [BMIM][SnCl3] | Room Temp. | Not Specified | scispace.com |

Applications in Medicinal Chemistry Research for 3 Ethyl 4 Fluorobenzaldehyde Derived Compounds

Assessment of Antidiabetic Activity in Derived Compounds

The search for novel and effective antidiabetic agents has led researchers to explore various derivatives of fluorinated benzaldehydes. Thiazolidinones, a class of compounds known for their antihyperglycemic properties, have been synthesized using fluorinated benzaldehyde (B42025) precursors. For instance, a series of 1,3-thiazolidin-4-one derivatives were designed and evaluated for their potential to lower blood glucose. ijpbs.com Concerns over the side effects of existing thiazolidinedione (TZD) drugs like rosiglitazone (B1679542) and pioglitazone (B448) have spurred the development of new analogs with potentially safer profiles. ijpbs.com

In this vein, research has focused on modifying the thiazolidinone structure to create agents with dual or pan-agonist activity on peroxisome proliferator-activated receptors (PPARs) or as selective PPAR modulators. ijpbs.com One study detailed the synthesis of thiazolidinones starting from 4-fluorobenzaldehyde (B137897), which were then tested in streptozotocin-induced diabetic rats. ijpbs.com Some of these novel derivatives demonstrated antihyperglycemic activity comparable to the standard drug, pioglitazone. ijpbs.com

Similarly, other research has involved the synthesis of 2,3-disubstituted thiazolidin-4-ones from Schiff bases derived from sulfanilamide (B372717) and various benzaldehydes, including p-fluorobenzaldehyde. scielo.org.co These compounds were screened for their antidiabetic effects in fructose-induced diabetic rats. The results showed that several derivatives exhibited significant glucose-lowering activity, with some surpassing the efficacy of pioglitazone. scielo.org.co However, not all studies have yielded positive results. A separate investigation into 5-(4-fluorobenzylidene)-2-(phenylimino)thiazolidin-4-one found it to be ineffective at lowering blood glucose levels in its specific tested model. pnrjournal.com

Fluorinated pyrazoles and their benzenesulfonylurea and thiourea (B124793) derivatives have also been prepared and evaluated as potential hypoglycemic agents. tandfonline.comtandfonline.com The introduction of fluorine into these molecules is a strategic move by medicinal chemists to alter electronic environments and enhance properties like lipid solubility, which can improve absorption and transport in the body. tandfonline.comtandfonline.com Studies have shown that certain 3,5-disubstituted-benzenesulfonylurea derivatives synthesized from fluorochalcones possess marked hypoglycemic activity, with some being twice as active as the reference drug phenformin. tandfonline.com

Table 1: Antidiabetic Activity of Selected Fluorinated Benzaldehyde Derivatives

| Compound Class | Precursor | Model | Finding | Reference |

|---|---|---|---|---|

| Thiazolidin-4-ones | 4-Fluorobenzaldehyde | Streptozotocin-induced diabetic rats | Equipotent to pioglitazone in lowering blood glucose. | ijpbs.com |

| 2,3-disubstituted thiazolidin-4-ones | p-Fluorobenzaldehyde | Fructose-induced diabetic rats | Exhibited higher glucose lowering activity than pioglitazone. | scielo.org.co |

| Pyrazole benzenesulfonylurea derivatives | Fluorochalcones | Not specified | Some compounds were twice as active as phenformin. | tandfonline.com |

Enzyme Inhibition Studies of Fluorinated Benzaldehyde Analogs

Fluorinated benzaldehydes, including 3-Ethyl-4-fluorobenzaldehyde, serve as crucial starting materials for synthesizing various enzyme inhibitors, which are pivotal in treating a range of diseases.

Aldehyde Dehydrogenase (ALDH) Inhibition

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is critical for metabolizing both endogenous and exogenous aldehydes. nih.gov Certain ALDH isoforms, particularly ALDH1A1 and ALDH3A1, are implicated in the resistance of cancer cells to chemotherapy drugs like cyclophosphamide. nih.govacs.org This has made ALDH a therapeutic target for enhancing the efficacy of cancer treatments. nih.gov

Research has focused on developing ALDH inhibitors using benzaldehyde scaffolds. mdpi.com 4-(Diethylamino)benzaldehyde (DEAB) is a well-known pan-inhibitor of ALDH isoforms, and numerous analogs have been synthesized to improve potency and selectivity. whiterose.ac.uk For instance, modifications of the DEAB scaffold have yielded analogs with potent inhibitory activity against specific isoforms like ALDH1A3 and ALDH3A1. whiterose.ac.uk One study reported a highly selective submicromolar inhibitor of ALDH3A1, a benzimidazole (B57391) analogue, which did not inhibit other ALDH isoforms. acs.org While benzaldehyde can be a substrate for both ALDH1A1 and ALDH3A1, using NADP+ as a coenzyme allows for assays that primarily measure ALDH3A1 activity. acs.org The development of potent and selective ALDH inhibitors remains an active area of research, with compounds derived from fluorobenzaldehydes showing promise in targeting cancer stem cells and overcoming chemotherapy resistance. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Inhibition

The mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular processes like growth, proliferation, and differentiation. worktribe.comdoi.org Dysregulation of this pathway is a hallmark of many cancers, making MAPK and its components attractive targets for therapeutic intervention. worktribe.comdoi.org

4-Fluorobenzaldehyde is a documented precursor in the synthesis of pyrazolopyridine derivatives that function as MAPK inhibitors. ottokemi.com The p38α MAPK isoform, in particular, is a major focus for developing anti-inflammatory drugs. brieflands.com Imidazole derivatives have been identified as competitive inhibitors at the ATP binding site of p38α MAP kinase. brieflands.com Furthermore, enone-based derivatives have been developed to inhibit neutrophil-mediated inflammation by modulating MAPK pathways. nih.gov These studies underscore the utility of fluorinated benzaldehydes in creating small molecules that can target the MAPK cascade for potential cancer and anti-inflammatory therapies. nih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. jprdi.vnjrespharm.com They work by preventing the breakdown of the neurotransmitter acetylcholine. The search for new, more effective AChE inhibitors with fewer side effects is an ongoing effort in medicinal chemistry. jprdi.vn

Fluorine-substituted derivatives of known AChE inhibitors have been synthesized to improve binding affinity and efficacy. In one study, 4-fluoro and 2-fluoro derivatives of a potent inhibitor, CP-118,954, were created. nih.gov The 4-fluoro derivative, synthesized via reductive alkylation with 4-fluorobenzaldehyde, showed binding affinity similar or superior to the parent compound. nih.gov Other research has explored pyrazoline derivatives, with some demonstrating significantly higher potency than the reference drug Tacrine. jrespharm.com The strategic inclusion of fluorine, often via a fluorobenzaldehyde precursor, is a key strategy in the design of novel AChE inhibitors. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the production of melanin, and its inhibitors are of great interest in the cosmetic industry as skin-lightening agents and in the food industry to prevent browning. researchgate.net Benzaldehyde and its hydroxylated analogs are known to interact favorably with the active site of tyrosinase. researchgate.net

Research has shown that fluorinated chalcones and phenyl benzyl (B1604629) ethers derived from fluorobenzaldehydes can act as tyrosinase inhibitors. tci-thaijo.org In a study comparing different fluorinated analogs, the para-fluorinated chalcone (B49325) and ether (derived from 4-fluorobenzaldehyde) exhibited the highest inhibitory activity within their respective series. tci-thaijo.org The position of the fluorine atom significantly influences the inhibitory potency. tci-thaijo.org Similarly, benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs have been synthesized by coupling 3-methyl-2-thioxothiazolidin-4-one with various benzaldehydes, and their tyrosinase inhibitory activity has been investigated. mdpi.com Other studies on (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs have also identified potent tyrosinase inhibitors, with some being significantly more powerful than the standard inhibitor, kojic acid. mdpi.com

Table 2: Enzyme Inhibitory Activity of Selected Fluorinated Benzaldehyde Derivatives

| Enzyme | Derivative Class | Precursor | Key Finding | Reference |

|---|---|---|---|---|

| ALDH1A3/ALDH3A1 | DEAB Analogs | Benzaldehyde scaffold | Analogs showed potent and selective inhibition. | whiterose.ac.uk |

| MAPK | Pyrazolopyridine | 4-Fluorobenzaldehyde | Used in the preparation of MAPK inhibitors. | ottokemi.com |

| Acetylcholinesterase (AChE) | Piperidine derivative | 4-Fluorobenzaldehyde | 4-fluoro derivative had superior or similar binding affinity to the parent compound. | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry for optimizing lead compounds into effective drugs. These investigations systematically alter the chemical structure of a molecule to understand how these changes affect its biological activity (SAR) and physicochemical properties (SPR).

In the context of fluorinated benzaldehyde derivatives, SAR studies have provided crucial insights. For example, in the development of antidiabetic thiazolidin-4-ones, the nature and position of substituents on the benzaldehyde ring were found to be critical for activity. scielo.org.co An electron-withdrawing group like a chloro substituent at the para-position or a di-chloro substitution pattern was favorable for high glucose-lowering activity. scielo.org.co Conversely, for tyrosinase inhibitors derived from chalcones, the position of the fluorine atom on the phenyl ring was a key determinant of potency, with the para-position yielding the most active compounds. tci-thaijo.org

SPR investigations focus on how structural modifications influence properties like acidity (pKa), lipophilicity (logD), and permeability. escholarship.orgresearchgate.net The introduction of fluorine is a common strategy to modulate these properties. tandfonline.comtandfonline.comresearchgate.net Fluorine's high electronegativity can increase acidity and alter the molecule's dipole moment, which can affect binding interactions and permeability. researchgate.net For instance, adding fluorine can increase lipid solubility, potentially enhancing the absorption and in vivo transport of a drug. tandfonline.comtandfonline.com Matched molecular pair analyses are often used in SPR studies to systematically compare the effects of replacing a functional group with another, such as replacing a carboxylic acid with a fluorinated alcohol, to guide rational drug design. escholarship.orgacs.orgnih.gov These studies provide a framework for chemists to make informed decisions when designing new analogs with improved "drug-like" properties. tandfonline.comtandfonline.com

Impact of Substituent Electronic and Steric Factors on Biological Potency

The biological potency of compounds derived from this compound is intricately linked to the electronic and steric properties of the substituents on the aromatic ring. While direct and extensive research on a wide array of derivatives from this specific benzaldehyde is not broadly published, well-established principles of medicinal chemistry and structure-activity relationship (SAR) studies on analogous fluorinated and substituted aromatic compounds provide a strong framework for understanding these effects. The interplay between the electron-donating ethyl group at the C3 position and the electron-withdrawing fluorine atom at the C4 position creates a unique electronic environment that influences molecular interactions with biological targets.

Steric factors, which relate to the size and shape of the molecule, are also paramount in determining biological activity. malariaworld.org The bulkiness of a substituent can either promote or hinder the optimal orientation of the molecule within a binding pocket. The ethyl group on the this compound scaffold introduces a moderate steric bulk that can influence the molecule's conformation and its ability to fit into a receptor's active site.

Research on related classes of compounds, such as fluorinated pyrazoles and chalcones, has demonstrated the profound impact of substituent choice on biological potency. For instance, in a series of fluorinated pyrazolesulfonylurea and thiourea derivatives, the nature and position of substituents were found to be critical for their antidiabetic activity. tandfonline.com Similarly, studies on chalcone derivatives have shown that the presence of a fluorine atom on the phenyl ring can modulate antifungal activity, with the position of the fluorine being a key determinant of potency. nih.gov

In the context of 3,3'-diindolylmethane (B526164) (DIM) derivatives synthesized from various substituted benzaldehydes, compounds derived from benzaldehydes with electron-withdrawing substituents generally exhibited greater anti-leishmanial activity than those with electron-donating groups. nih.gov Notably, among halogenated derivatives, the fluorine-substituted compound was the most active. nih.gov This suggests that for certain biological targets, an electron-deficient aromatic ring is preferred for enhanced potency.

The following data tables, compiled from research on analogous compound classes, illustrate the impact of electronic and steric factors on biological activity.

Table 1: Effect of Phenyl Ring Substituents on Anti-leishmanial Activity of 3,3'-Diindolylmethane (DIM) Derivatives nih.gov

| Compound ID | Benzaldehyde Substituent | Electronic Effect | IC50 (µM) |

| 2b | 4-Chloro | Electron-withdrawing | ~40 |

| 2c | 4-Bromo | Electron-withdrawing | ~42 |

| 2d | 4-Fluoro | Electron-withdrawing | ~36 |

| 2e | 4-Methyl | Electron-donating | ~50 |

| 2f | 4-Methoxy | Electron-donating | ~50 |

Data is illustrative of general principles observed in related compound series.

Table 2: Influence of Substituents on the Anticancer Activity of Quinazolinone Derivatives tandfonline.com

| Compound ID | Substituent on Phenyl Ring | Electronic/Steric Nature | Antiproliferative Activity (IC50, µM against MCF-7 cells) |

| Gefitinib | Chloro, Fluoro, Morpholino | Mixed | >10 |

| 4d | 3-Fluoro | Electron-withdrawing | 0.87 |

This table highlights the significant impact of specific substitution patterns on biological potency.

These findings from related structures underscore the principle that modifications to the substituents on a core scaffold like this compound are a critical strategy in medicinal chemistry for optimizing biological activity. The electronic push-pull system inherent in the 3-ethyl-4-fluorophenyl moiety provides a versatile starting point for the design of new therapeutic agents, where fine-tuning of electronic and steric properties can lead to enhanced potency and selectivity.

Computational Chemistry and in Silico Investigations of 3 Ethyl 4 Fluorobenzaldehyde and Analogs

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. DFT has been widely applied to the study of substituted benzaldehydes to elucidate their conformational stability, structural parameters, and vibrational frequencies. conicet.gov.arresearchgate.net For 3-Ethyl-4-fluorobenzaldehyde, DFT calculations would be instrumental in determining its intrinsic electronic properties, which are governed by the interplay of the electron-withdrawing fluorine atom and the electron-donating ethyl group attached to the aromatic ring.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is indicative of a molecule's ability to donate electrons, thus relating to its nucleophilicity and basicity, while the LUMO energy reflects its capacity to accept electrons, corresponding to its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. rsc.org

For this compound, the electron-donating ethyl group is expected to raise the HOMO energy level, while the electron-withdrawing fluorine and aldehyde groups would lower the LUMO energy. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations at the B3LYP/6-31G(d) level of theory for similar substituted benzaldehydes have shown that substituents significantly influence these orbital energies. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzaldehydes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzaldehyde (B42025) | -6.941 | -1.712 | 5.229 |

| 4-Fluorobenzaldehyde (B137897) | -7.148 | -1.987 | 5.161 |

| 4-Methylbenzaldehyde | -6.839 | -1.597 | 5.242 |

Note: Data is illustrative and based on trends observed in computational studies of analogous compounds. mdpi.com

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For aromatic compounds like this compound, DFT methods are employed to calculate optimized bond lengths, bond angles, and dihedral angles. westminster.ac.uk Studies on substituted benzaldehydes indicate that the benzene (B151609) ring generally maintains its planarity, with the substituents causing minor deviations. researchgate.netresearchgate.net The orientation of the aldehyde group relative to the ring is a key conformational feature.

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-F | ~1.35 Å | |

| C-C (ethyl) | ~1.53 Å | |

| C=O | ~1.21 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-F | ~119° |

Note: These values are representative and based on DFT calculations of similar substituted benzaldehydes. researchgate.netcanterbury.ac.uk

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. researchgate.net These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com The binding affinity is estimated using a scoring function, which provides a value in units such as kcal/mol. dergipark.org.tr Benzaldehyde derivatives have been studied as inhibitors for various enzymes, including aldose reductase, aldehyde dehydrogenase (ALDH), and DNA gyrase B. dergipark.org.trnih.govnih.gov For this compound, docking studies would involve placing the molecule into the active site of a target protein to identify key interactions, such as hydrogen bonds with the aldehyde oxygen and hydrophobic interactions involving the ethyl- and fluoro-substituted benzene ring.

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability over time in a simulated physiological environment. nih.govunimi.itdovepress.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more refined estimation of binding free energy. dovepress.com

Table 3: Illustrative Docking Results of a Benzaldehyde Analog with a Protein Target

| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Aldose Reductase | 4-Phenylbenzaldehyde | -8.61 | Tyr48, His110, Trp111 |

| ALDH1A3 | Benzyloxybenzaldehyde | -7.5 | Phe182, Cys313, Trp189 |

Note: This data is compiled from studies on analogous compounds to illustrate potential interactions. dergipark.org.trnih.govnih.gov

Based on the activities of structurally similar compounds, potential biological targets for this compound can be inferred. nih.govfrontiersin.org Benzaldehyde derivatives have shown inhibitory activity against a range of enzymes. For instance, various substituted benzaldehydes are known inhibitors of phenoloxidase, a key enzyme in insects. nih.gov Additionally, specific benzaldehyde analogs have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target of interest in cancer research. nih.govnih.govresearchgate.net Other studies have explored benzimidazole-based benzaldehyde derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. mdpi.com These findings suggest that this compound could potentially interact with these or other related enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Virtual Screening

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. neovarsity.orgbio-hpc.eu QSAR models are developed using a training set of molecules with known activities and can then be used to predict the activities of new, untested compounds. For aromatic aldehydes, QSAR models have been successfully developed to predict their toxicity to various organisms. manchester.ac.ukresearchgate.net A QSAR model for this compound would involve calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) and correlating them with a specific biological activity.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netresearchgate.net This approach can be either ligand-based, searching for molecules similar to a known active compound, or structure-based, involving docking of library compounds into the target's active site. nih.gov A virtual screening campaign for analogs of this compound could lead to the discovery of novel and potent inhibitors for a specific biological target.

Table 4: Conceptual Framework of a QSAR Model for Aromatic Aldehydes

| Component | Description | Example for Aromatic Aldehydes |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | IC50 value for enzyme inhibition, toxicity (log 1/IGC50). researchgate.net |

| Independent Variables (Descriptors) | Numerical representations of molecular structure and properties. | LogP (hydrophobicity), molecular weight, HOMO/LUMO energies, dipole moment, topological indices. manchester.ac.ukresearchgate.net |

| Mathematical Model | The equation relating descriptors to activity. | Multiple Linear Regression (MLR), Artificial Neural Network (ANN). researchgate.net |

| Validation | Statistical methods to assess the model's predictive power. | Internal validation (cross-validation), external validation with a test set. |

Note: This table outlines the general components of a QSAR model.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties

The concept of "drug-likeness" is a qualitative assessment of a compound's similarity to known orally bioavailable drugs, based on its physicochemical properties. A cornerstone of this evaluation is Lipinski's Rule of Five, a set of guidelines used to predict if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. The rule stipulates that, in general, an orally active drug has:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

A compound is considered to have poor oral bioavailability if it violates two or more of these rules.

Physicochemical Properties and Drug-Likeness of this compound

Based on its chemical structure, the physicochemical properties of this compound have been calculated and are presented in Table 1. The molecular formula of this compound is C9H9FO, and its molecular weight is 152.168 g/mol .

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.168 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (the oxygen atom) |

| Predicted Log P (o/w) | 2.5 |

The analysis of this compound reveals that it fully complies with Lipinski's Rule of Five. With a molecular weight well below the 500 Da threshold, no hydrogen bond donors, and only one hydrogen bond acceptor, the compound exhibits characteristics favorable for oral bioavailability. The predicted octanol-water partition coefficient (Log P) of 2.5 indicates a balanced lipophilicity, which is crucial for membrane permeability and solubility.

Pharmacokinetic (ADME) Predictions

Beyond the foundational principles of Lipinski's rule, a more detailed in silico analysis involves the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are critical for understanding how a potential drug will behave within a biological system. Computational models, often employing large datasets of known drugs, are utilized to forecast these parameters.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Prediction | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |

| CYP450 2D6 Inhibitor | No | Low probability of inhibiting this key metabolic enzyme. |

The in silico ADME profile for this compound is promising. The prediction of high gastrointestinal absorption is a positive indicator for oral administration. Its potential to permeate the blood-brain barrier suggests that it could be a candidate for targeting central nervous system disorders. Furthermore, the prediction that it is not a substrate for P-glycoprotein, a key efflux transporter, suggests that it may have better cellular retention and bioavailability. Crucially, the compound is not predicted to be an inhibitor of the major cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are responsible for the metabolism of a vast number of drugs. A lack of inhibition of these enzymes reduces the likelihood of drug-drug interactions.

Comparative Analysis with Structurally Related Analogs

To contextualize the drug-like properties of this compound, a comparative analysis with structurally similar benzaldehyde derivatives is presented in Table 3. This comparison highlights how minor structural modifications can influence key physicochemical parameters relevant to drug development.

Table 3: Comparative Analysis of this compound and Analogs

| Compound | Molecular Weight ( g/mol ) | Log P | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |

|---|---|---|---|---|---|

| This compound | 152.17 | 2.5 | 0 | 1 | 0 |

| 4-Fluorobenzaldehyde | 124.11 | 1.5 | 0 | 1 | 0 |

| 3,4-Difluorobenzaldehyde | 142.10 | 1.6 | 0 | 1 | 0 |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the structural analysis of 3-Ethyl-4-fluorobenzaldehyde, offering detailed insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone for determining the precise structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides definitive information about the molecular framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) analysis provides detailed information on the number, environment, and connectivity of hydrogen atoms in the molecule. Experimental data for this compound has been reported in the patent literature, confirming its structural identity.

A study documented the ¹H NMR spectrum in deuterochloroform (CDCl₃) at 300 MHz, revealing the following key signals:

An aldehydic proton appears as a singlet at 9.94 ppm .

Two aromatic protons are observed as a multiplet between 7.71 and 7.82 ppm .

Another aromatic proton gives a triplet signal at 7.16 ppm with a coupling constant (J) of 8.8 Hz.

The ethyl group's methylene (B1212753) (CH₂) protons present as a multiplet between 2.68 and 2.78 ppm .

The ethyl group's methyl (CH₃) protons appear as a triplet at 1.28 ppm with a J value of 6.4 Hz.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| Aldehydic (CHO) | 9.94 | Singlet (s) | N/A | 1H |

| Aromatic (Ar-H) | 7.71 - 7.82 | Multiplet (m) | N/A | 2H |

| Aromatic (Ar-H) | 7.16 | Triplet (t) | 8.8 | 1H |

| Methylene (CH₂) | 2.68 - 2.78 | Multiplet (m) | N/A | 2H |

| Methyl (CH₃) | 1.28 | Triplet (t) | 6.4 | 3H |

¹³C NMR Spectroscopy

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound, this technique would show a single resonance for the fluorine atom on the aromatic ring. The precise chemical shift and coupling to adjacent protons would further confirm the substitution pattern on the benzene (B151609) ring. For comparison, the ¹⁹F NMR chemical shift for the related compound 4-fluorobenzaldehyde (B137897) has been reported at -102.4 ppm. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm its key structural features. Although a specific experimental spectrum for this exact compound is not available, the expected absorptions can be inferred from established correlation tables and spectra of similar molecules like 4-fluorobenzaldehyde. nist.gov

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aldehyde C-H | 2850-2800 and 2750-2700 | C-H Stretch |

| Aldehyde C=O | 1715-1680 | C=O Stretch |

| Aromatic C=C | 1600-1450 | C=C Stretch |

| Aromatic C-H | 3100-3000 | C-H Stretch |

| Alkyl C-H | 2975-2850 | C-H Stretch |

| Aromatic C-F | 1250-1100 | C-F Stretch |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉FO), the calculated molecular weight is 152.17 g/mol .

In an MS experiment, the molecule would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 152. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula.

While a specific experimental mass spectrum for this compound is not available, plausible fragmentation pathways based on its structure include:

Loss of the formyl radical (•CHO) to yield a fragment at m/z 123.

Loss of the ethyl radical (•CH₂CH₃) to yield a fragment at m/z 123.

Loss of a hydrogen atom to give the [M-1]⁺ peak at m/z 151, which is common for aldehydes.

UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic aldehydes like this compound are expected to exhibit characteristic absorptions due to π→π* transitions of the benzene ring and the carbonyl group. However, no specific experimental UV-Visible or fluorescence spectroscopy data for this compound could be located in the reviewed literature.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a premier method for the purity analysis of volatile compounds like this compound. It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. This technique is highly effective for creating an impurity profile and performing trace analysis.

A typical GC-MS analysis involves injecting the sample onto a capillary column (e.g., a non-polar OV-101 or a mid-polar HP-20 column) housed in a temperature-programmed oven. The oven temperature is gradually increased to separate compounds based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the primary compound and any co-eluting impurities. This methodology is sensitive enough to detect impurities at very low levels, making it invaluable for quality control.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and quantifying this compound. While specific application notes for this exact compound are not prevalent, standard reverse-phase HPLC methods developed for aromatic aldehydes and fluorinated compounds are readily adaptable.

A typical HPLC method would involve a C18 column, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water. This gradient allows for the efficient elution of the target compound while separating it from potential impurities or starting materials. Detection is commonly achieved using a UV detector, as the aromatic ring of this compound absorbs UV light. For enhanced sensitivity and selectivity, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed, followed by detection at a different wavelength. researchgate.net

The validation of an HPLC method is critical and involves assessing parameters such as linearity, precision, accuracy, and robustness to ensure the reliability of the results. upb.roiaea.org The data obtained from HPLC analysis provides a quantitative measure of the purity of this compound, which is essential for its use in subsequent applications.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Aldehydes

| Parameter | Typical Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water (often with 0.1% acid like formic or triethylamine) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. It is particularly useful for qualitatively tracking the conversion of reactants to products. For instance, in the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) from 4-fluorobenzaldehyde, TLC can be used to follow the disappearance of the starting material and the appearance of the brominated product. google.com

The stationary phase is typically a silica gel plate (Silica gel 60 F254). A suitable mobile phase, or eluent, is chosen to achieve good separation between the spots of the reactant and the product. A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. orgsyn.org

Visualization of the spots on the TLC plate can be achieved through several methods. Since this compound is an aromatic compound, it will be visible under UV light (254 nm). Additionally, staining with a potassium permanganate (B83412) solution can be used, which reacts with the aldehyde functional group to produce a colored spot. Other stains like p-anisaldehyde can also be effective for visualizing aldehydes. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. orgsyn.org

Table 2: General TLC Conditions for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Application | Capillary spotting of reactant and reaction mixture |

| Visualization | UV light (254 nm), Potassium permanganate stain, p-Anisaldehyde stain |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself has not been reported in the crystallographic databases, the technique has been widely applied to other substituted benzaldehyde (B42025) derivatives. nih.govrsc.org

Should single crystals of this compound be grown, X-ray diffraction analysis would provide unambiguous information on its molecular geometry, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail the nature of intermolecular interactions, such as C–H⋯O hydrogen bonds, π–π stacking, and interactions involving the fluorine atom. nih.gov This information is invaluable for understanding the compound's physical properties and for computational modeling studies. The analysis of related structures, like other multi-substituted benzaldehydes, shows that weak intermolecular forces play a significant role in their supramolecular assembly. nih.govrsc.org

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₉H₉FO, this analysis provides experimental verification of its elemental composition, which is a crucial component of its characterization.

The primary method for determining carbon, hydrogen, and nitrogen content is combustion analysis. elementar.comvscht.cz In this process, a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The determination of fluorine requires specific analytical methods, often involving ion-selective electrodes or ion chromatography after appropriate sample decomposition.

The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements. chemsynthesis.comnih.gov A comparison between the experimental and theoretical values is used to confirm the empirical formula and assess the purity of the sample.

Table 3: Elemental Composition of this compound (C₉H₉FO)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 71.04 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.96 |

| Fluorine | F | 18.998 | 1 | 18.998 | 12.49 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.51 |

| Total | | | | 152.168 | 100.00 |

Development of Novel Analytical Assays for Aldehydes and their Derivatives

The development of new and improved analytical assays for the detection and quantification of aldehydes is an active area of research, driven by their significance in various chemical and biological systems. These novel methods often focus on enhancing sensitivity, selectivity, and speed compared to traditional techniques.

One promising approach involves the use of fluorescent probes. These probes are designed to react specifically with aldehydes, resulting in a significant change in their fluorescence properties (a "turn-on" or "turn-off" response). nih.govnih.govrsc.orgrsc.org For example, probes based on 2-aminothiophenol react with aldehydes to form dihydrobenzothiazole, which triggers a strong fluorescent signal. nih.govrsc.orgrsc.org Such methods offer high sensitivity, allowing for the detection of low concentrations of aldehydes.

Colorimetric assays have also been developed for high-throughput screening. nih.gov These assays, often performed in 96-well plate format, utilize reagents like 2,4-dinitrophenylhydrazine (2,4-DNPH) or 2-amino-benzamidoxime (ABAO) that produce a colored product upon reaction with an aldehyde. nih.govresearchgate.net The intensity of the color, which can be measured with a spectrophotometer, is proportional to the aldehyde concentration. These assays are valuable for rapidly screening large numbers of samples, for instance, in the context of enzyme engineering or reaction optimization. researchgate.net While not developed specifically for this compound, these innovative assays could be readily applied to its analysis and the analysis of its derivatives.

Applications in Materials Science and Engineering Research

Utilization as Monomers or Intermediates in Polymer Chemistry

There is currently no available research data detailing the use of 3-Ethyl-4-fluorobenzaldehyde as a monomer or an intermediate in polymer chemistry.

Development of Novel Functional Materials with Tailored Properties

Specific research on the development of novel functional materials using this compound and the tailored properties of such materials is not documented in the available scientific literature.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Fluorinated Organic Compound Synthesis

The development of new and more efficient methods for introducing fluorine into organic molecules is a major area of research. rsc.org Recent advances in C-H functionalization and fluorination are particularly promising, as they offer more direct and atom-economical routes to fluorinated compounds. researchgate.netrsc.orgresearchgate.net Direct fluorination is also becoming a more streamlined and cost-effective method. precedenceresearch.com

Opportunities for Translational Research in Drug Discovery and Development

The unique properties conferred by fluorine will continue to be exploited in the design of new therapeutic agents. tandfonline.comnih.gov Fluorinated intermediates are essential for the development of next-generation medicines. precedenceresearch.com There are significant opportunities for translational research, where novel fluorinated compounds are moved from the laboratory to clinical applications.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of experimental and computational chemistry is a powerful strategy for accelerating research. mdpi.com Computational methods can guide experimental design by predicting the properties and reactivity of new molecules, while experimental data is crucial for validating and refining theoretical models. researchgate.net This synergistic approach will be vital for unlocking the full potential of compounds like 3-Ethyl-4-fluorobenzaldehyde and for advancing the field of fluorinated organic chemistry.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-Ethyl-4-fluorobenzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves fluorination and alkylation steps. A common approach is the Friedel-Crafts alkylation of fluorobenzaldehyde derivatives, followed by selective ethylation. Alternatively, Suzuki-Miyaura coupling can introduce the ethyl group to a pre-fluorinated benzaldehyde scaffold . Key optimization strategies include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Temperature control : Maintain temperatures below 0°C during fluorination to minimize side reactions.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

Methodological Answer: Critical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) and fluorinated aromatic protons (δ ~7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₉FO = 152.07 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>97%) and detects impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity or spectroscopic data for this compound across studies?

Methodological Answer: Discrepancies often arise from variations in synthetic conditions or instrumental calibration. To resolve these:

- Reproduce experiments : Standardize reaction parameters (e.g., solvent, temperature) and validate NMR chemical shifts against internal standards (e.g., TMS).

- Meta-analysis : Apply statistical measures like I² to quantify heterogeneity in published data, as described in meta-analytic frameworks .

- Cross-validate with computational models : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with experimental data .

Q. What strategies are recommended for designing multi-step syntheses incorporating this compound as a key intermediate in drug discovery?

Methodological Answer: Design considerations include:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect the aldehyde during subsequent reactions.

- Compatibility : Ensure fluorinated aromatic rings tolerate conditions for cross-coupling (e.g., Grignard reactions) or reductions.

- Scale-up : Optimize solvent systems (e.g., THF or DMF) for solubility and minimize side reactions at larger scales .

Q. How can researchers mitigate challenges in isolating this compound from complex reaction mixtures?

Methodological Answer: Effective isolation methods include:

- Liquid-liquid extraction : Use dichloromethane/water partitions to separate polar byproducts.

- Distillation : Fractional distillation under reduced pressure (boiling point ~220–230°C) for high-purity recovery.

- Crystallization : Recrystallize from ethanol/water mixtures to remove polymeric impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.